3'-Chloroacetophenone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

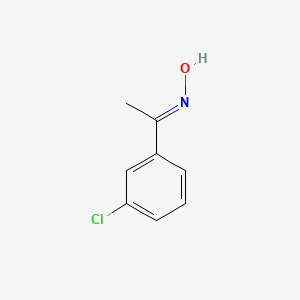

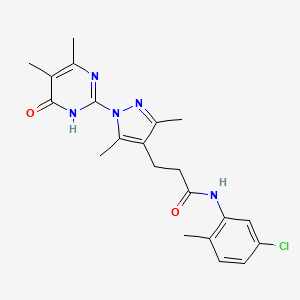

3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine . It has powerful lachrymatory and irritant effects .

Synthesis Analysis

The synthesis of 3’-Chloroacetophenone oxime involves the reaction of chloroacetophenone with hydroxylamine . In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Wissenschaftliche Forschungsanwendungen

Heterogeneous Catalysts in Chemical Reactions

- 3'-Chloroacetophenone oxime has been utilized in the synthesis of oxime-carbapalladacycle complexes, which are covalently anchored to silica. These complexes have demonstrated high activity as heterogeneous catalysts for Suzuki cross-coupling reactions in water. Notably, these catalysts exhibit excellent reusability with no significant loss of activity after multiple uses (Baleizão et al., 2003).

Synthesis of Heterocyclic Compounds

- In the field of organic synthesis, this compound has been a key reactant in the preparation of various heterocyclic compounds. For instance, it has been used in the synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole, demonstrating its utility in annulation and condensation reactions (Perkins et al., 2003).

Development of Polymer Resins with Biological Activities

- Research has explored the synthesis of polymer resins using this compound. These resins have been investigated for their thermal degradation properties and have shown promising antimicrobial activities. This highlights the potential of this compound in developing materials with biological applications (Chauhan et al., 2011).

Enzyme Modification Studies

- Syn-α-Chloroacetophenone oxime has been identified as a compound that can rapidly inactivate the enzyme papain. This interaction, studied at the molecular level, underscores the potential of this compound derivatives in enzyme modification and biochemistry research (Furlanetto et al., 1974).

Insecticidal Properties

- Novel oxime ether pyrethroids synthesized from 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers have shown notable insecticidal activity. This application demonstrates the potential of this compound derivatives in the development of new insecticides (Liu et al., 2005).

Wirkmechanismus

Target of Action

3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine Oximes in general are known to reactivate the enzyme acetylcholinesterase (ache) , which plays a crucial role in nerve function.

Mode of Action

Oximes are known to facilitate the functionalization of c–h bonds in carbonyl compounds . This involves the cleavage of the N–O bond in oximes, which helps to stabilize high valent metal intermediates, thus promoting the activation of proximal C–H bonds .

Biochemical Pathways

Oximes are known to play a role in the functionalization of c–h bonds in acetophenones . This process can lead to the formation of various complex molecules, contributing to diverse biochemical pathways .

Result of Action

3’-Chloroacetophenone oxime is known to have powerful lachrymatory and irritant effects . This suggests that it may cause discomfort or pain when in contact with mucous membranes, such as the eyes or respiratory tract.

Action Environment

A study on the beckmann rearrangement of benzophenone oxime, a similar compound, found that factors such as temperature, catalyst, time, and solvent can significantly affect the reaction .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDNYMGXSZQBOU-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)